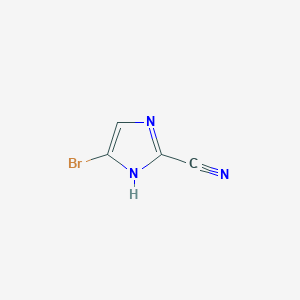
4-Aminophenyl 4-aminobenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-aminobenzophenones, which are closely related to 4-Aminophenyl 4-aminobenzoate, has been reported to yield novel compounds with high anti-inflammatory activity. The initial lead compound was systematically optimized, resulting in potent inhibitors of proinflammatory cytokines and selective p38 MAP kinase inhibitors . Another synthesis approach involved the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to the efficient production of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which was then used to prepare novel phenylazopyrimidone dyes . Additionally, the Friedländer synthesis with o-aminoaryl ketones, including o-aminobenzophenone, has been used to produce a series of 4-arylquinolines through acid-catalyzed condensations with polyfunctional carbonyl compounds .
Molecular Structure Analysis
The molecular structure of 4-aminobenzophenones has been studied using molecular modeling to rationalize the structure-activity relationship data and to propose a model for the interaction of these compounds with p38 MAP kinase . In the case of 4-aminobenzoic acid, a related compound, its utility in promoting hydrogen bonding in crystallization processes has been demonstrated, with structures characterized by infrared spectroscopy and X-ray diffraction methods .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For instance, the reaction of 4-aryl-1,2,3-thiadiazoles with amines in the presence of potassium carbonate has been developed as a new approach to synthesize 2-aminobenzo[b]thiophenes . The synthesis of 4,4'-biphenyldicarboxylic acid from 4-aminobenzoic acid has been achieved with good yields, showcasing a method that requires inexpensive reagents and moderate reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-aminobenzophenones and related compounds have been characterized through various spectroscopic techniques. The effect of varying pH and solvent on the absorption ability of phenylazopyrimidones has been examined . The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions has been reported, indicating a more planar ground-state geometry and a red shift of the absorption and fluorescence spectra . The crystal structure of 4-aminobenzoic acid cocrystals has been studied, revealing a hydrogen-bonding network and π–π stacking interactions .
Applications De Recherche Scientifique
- Specific Scientific Field : Materials Science
- Summary of the Application : “4-Aminophenyl 4-aminobenzoate” is used in the synthesis of thermotropic liquid crystalline polyimides . These are a type of liquid crystalline polymers (LCPs) that exhibit changes in their properties in response to changes in temperature .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of mesogens, which are the rigid parts of LCPs. These mesogens are synthesized using pyromellitic dianhydride and 4-[(4-aminobenzylidene)amino]aniline or 4-aminophenyl-4-aminobenzoate . The balance between the rigid and flexible parts of the LCPs is crucial in determining the texture of the liquid crystal .
- Results or Outcomes : The resulting thermotropic liquid crystalline polymers exhibit interesting and notable changes in their textures at different temperatures. Notably, marble-like textures were observed up to 200°C .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-aminophenyl) 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCTYHIHNCOYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573274 | |
| Record name | 4-Aminophenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl 4-aminobenzoate | |
CAS RN |
20610-77-9 | |
| Record name | 4-Aminophenyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminophenyl 4-Aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)
